1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(4-methoxyphenethyl)urea
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Overview
Description
1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(4-methoxyphenethyl)urea is an organic compound characterized by the presence of a thiophene ring, a hydroxy group, and a methoxyphenethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(4-methoxyphenethyl)urea typically involves multiple steps:
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Formation of the Hydroxy-Substituted Intermediate:
Starting Materials: Thiophene-3-carboxaldehyde and a suitable Grignard reagent.
Reaction Conditions: The reaction is carried out in an inert atmosphere, often using dry ether as a solvent.
Product: 3-Hydroxy-3-(thiophen-3-yl)propanal.
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Coupling with Methoxyphenethylamine:
Starting Materials: 3-Hydroxy-3-(thiophen-3-yl)propanal and 4-methoxyphenethylamine.
Reaction Conditions: The reaction is typically performed in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Product: this compound.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(4-methoxyphenethyl)urea can undergo various chemical reactions:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The compound can be reduced to form different derivatives, such as the reduction of the thiophene ring to a tetrahydrothiophene ring using hydrogenation.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in DMF (dimethylformamide).
Major Products:
Oxidation: 1-(3-Oxo-3-(thiophen-3-yl)propyl)-3-(4-methoxyphenethyl)urea.
Reduction: 1-(3-Hydroxy-3-(tetrahydrothiophen-3-yl)propyl)-3-
Properties
IUPAC Name |
1-(3-hydroxy-3-thiophen-3-ylpropyl)-3-[2-(4-methoxyphenyl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-22-15-4-2-13(3-5-15)6-9-18-17(21)19-10-7-16(20)14-8-11-23-12-14/h2-5,8,11-12,16,20H,6-7,9-10H2,1H3,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CARMBRIJAAVJIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCCC(C2=CSC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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